molecular formula C39H58N10O10 B14242211 Glycylglycyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-valine CAS No. 444166-79-4

Glycylglycyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-valine

Cat. No.: B14242211
CAS No.: 444166-79-4
M. Wt: 826.9 g/mol
InChI Key: QSSBFDOAXXZUBT-FCXVSGRCSA-N
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Description

Glycylglycyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-valine is a peptide compound composed of eight amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-valine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids using site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Mutagenic primers and DNA polymerases for site-directed mutagenesis.

Major Products Formed

    Oxidation: Dityrosine.

    Reduction: Free thiols.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Glycylglycyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-valine has several applications in scientific research:

    Chemistry: Used as a model peptide to study peptide bond formation and stability.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of Glycylglycyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    Glycylglycyl-L-valyl-L-leucyl-L-valyl-L-histidyl-L-prolyl-L-valine: Similar structure but with leucine instead of tyrosine.

    Glycylglycyl-L-valyl-L-phenylalanyl-L-valyl-L-histidyl-L-prolyl-L-valine: Similar structure but with phenylalanine instead of tyrosine.

Uniqueness

Glycylglycyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-valine is unique due to the presence of tyrosine, which can undergo specific chemical modifications like phosphorylation and oxidation, influencing its biological activity and interactions.

Properties

CAS No.

444166-79-4

Molecular Formula

C39H58N10O10

Molecular Weight

826.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C39H58N10O10/c1-20(2)31(46-30(52)18-42-29(51)16-40)36(55)44-26(14-23-9-11-25(50)12-10-23)34(53)47-32(21(3)4)37(56)45-27(15-24-17-41-19-43-24)38(57)49-13-7-8-28(49)35(54)48-33(22(5)6)39(58)59/h9-12,17,19-22,26-28,31-33,50H,7-8,13-16,18,40H2,1-6H3,(H,41,43)(H,42,51)(H,44,55)(H,45,56)(H,46,52)(H,47,53)(H,48,54)(H,58,59)/t26-,27-,28-,31-,32-,33-/m0/s1

InChI Key

QSSBFDOAXXZUBT-FCXVSGRCSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)CN

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)CN

Origin of Product

United States

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